Glycerophosphoserine

Catalog No.
S614940
CAS No.
26289-09-8
M.F
C6H14NO8P
M. Wt
259.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glycerophosphoserine

CAS Number

26289-09-8

Product Name

Glycerophosphoserine

IUPAC Name

(2S)-2-amino-3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxypropanoic acid

Molecular Formula

C6H14NO8P

Molecular Weight

259.15 g/mol

InChI

InChI=1S/C6H14NO8P/c7-5(6(10)11)3-15-16(12,13)14-2-4(9)1-8/h4-5,8-9H,1-3,7H2,(H,10,11)(H,12,13)/t4?,5-/m0/s1

InChI Key

ZWZWYGMENQVNFU-AKGZTFGVSA-N

SMILES

C(C(COP(=O)(O)OCC(C(=O)O)N)O)O

Synonyms

glycerophosphoserine, glycerophosphoserine, (R)-isomer, glycerophosphoserine, 14C-labeled, (R)-isomer, glycerophosphoserine, calcium salt (1:1), (R)-isomer, glycerophosphoserine, dipotassium salt, (R)-isomer, glycerophosphoserine, disodium salt, (R)-isomer

Canonical SMILES

C(C(COP(=O)(O)OCC(C(=O)O)N)O)O

Isomeric SMILES

C([C@@H](C(=O)O)N)OP(=O)(O)OCC(CO)O

Glycerol 1-phosphoserine is a L-serine derivative consisting of L-serine having a 1-glycerophospho group attached to the side-chain hydroxy function. It is a glycerol 1-phosphodiester, a L-serine derivative and a non-proteinogenic L-alpha-amino acid. It is a conjugate acid of a glycerol 1-phosphoserine(1-).

Glycerophosphoserine (GPS) is a hydrophilic, deacylated glycerophospholipid derivative consisting of a glycerol backbone linked to a phosphoserine headgroup. As the water-soluble core of phosphatidylserine (PS), GPS is a critical non-proteinogenic amino acid derivative used extensively as a biochemical standard, an enzymatic substrate for glycerophosphodiesterases (such as GDE1), and a biomarker in hydrophilic interaction liquid chromatography (HILIC) metabolomics [1]. Unlike its highly hydrophobic acylated parent lipids, GPS enables the study of lipid headgroup interactions and serine recycling pathways in purely aqueous environments without the need for complex micellar or liposomal formulations [2].

Substituting Glycerophosphoserine with its parent lipid, Phosphatidylserine (PS), introduces severe processability challenges in aqueous assays. PS is highly hydrophobic, requiring detergents, organic solvents, or liposome preparation to remain in solution, which can denature target proteins or create artifactual phase boundaries in enzymatic and crystallographic studies[1]. Conversely, substituting GPS with the more common water-soluble analog Glycerophosphocholine (GPC) fundamentally alters the biochemical target; GPC lacks the specific serine moiety required for studying D-serine-dependent neural signaling pathways and GDE1-mediated serine recycling [2]. Procurement of exact GPS is therefore mandatory for assays requiring both aqueous solubility and serine-specific molecular recognition.

Elimination of Detergent Dependency in Protein-Lipid Interaction Assays

In structural and kinetic studies of lipid-binding proteins, such as the PKC-alpha C2 domain, procuring water-soluble Glycerophosphoserine (GPS) provides the exact soluble headgroup moiety that coordinates with Ca2+ ions to bridge the C2 membrane-binding domain[1]. Attempting to use the full-length parent lipid, Phosphatidylserine (PS), requires the introduction of complex lipid bilayers, liposomes, or detergents to maintain solubility in aqueous buffers. These micellar formulations can obscure high-resolution crystallographic data and artificially alter binding kinetics compared to the freely soluble GPS [1].

Evidence DimensionAqueous Assay Compatibility
Target Compound DataSoluble in purely aqueous buffers for direct Ca2+/protein coordination
Comparator Or BaselinePhosphatidylserine (PS): Requires liposomes, micelles, or detergents for solubilization
Quantified DifferenceEliminates the need for micellar formulations in structural assays
ConditionsX-ray crystallography and aqueous binding kinetics of PKC-alpha C2 domain

Procuring GPS allows structural biologists to study lipid headgroup recognition without the confounding variables and phase boundaries introduced by detergents or artificial membranes.

Isolation of GDE1 Activity from Phospholipase Confounding

Glycerophosphoserine is the direct physiological substrate for mammalian glycerophosphodiesterase 1 (GDE1), which hydrolyzes it to recycle free serine [1]. In untargeted metabolomic studies of GDE1(-/-) mice, GPS levels were found to be profoundly elevated (>20-fold), confirming its role as a primary substrate in the aqueous metabolome [1]. Using GPS in enzymatic assays specifically isolates GDE activity. Conversely, using Phosphatidylserine (PS) as a substrate would require upstream cleavage by phospholipases (PLA1/PLA2) to generate the glycerophosphodiester, making it impossible to accurately measure isolated GDE1 kinetics.

Evidence DimensionEnzymatic Substrate Specificity
Target Compound DataDirect substrate for GDE1 (>20-fold elevation in knockout models)
Comparator Or BaselinePhosphatidylserine (PS): Requires upstream Phospholipase A/B cleavage
Quantified DifferenceIsolates phosphodiesterase activity from phospholipase activity
ConditionsIn vitro enzymatic assays measuring GDE1 kinetics and serine recycling

For assay developers screening GDE inhibitors or studying neuro-metabolic serine pathways, GPS is the mandatory substrate to ensure pathway specificity.

Standardization of the Aqueous-Soluble Metabolome in HILIC-MS

In mass spectrometry-based metabolomics, GPS is recovered exclusively in the aqueous phase of cell and tissue extractions, whereas its parent lipid PS partitions into the organic phase[1]. Studies utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) rely on GPS as a critical biomarker for the polar metabolome [2]. Substituting GPS with PS fails to calibrate the specific retention times and ionization efficiencies required for aqueous extracts, while substituting with Glycerophosphocholine (GPC) fails to account for the unique neutral loss fragmentation patterns (e.g., loss of 185 Da) specific to the serine headgroup[3].

Evidence DimensionExtraction Phase Recovery and MS Fragmentation
Target Compound DataAqueous fraction recovery; specific neutral loss of 185 Da (phosphoserine)
Comparator Or BaselinePhosphatidylserine (PS): Organic fraction recovery; GPC: Different headgroup mass/fragmentation
Quantified DifferenceEnables exact calibration of polar serine-linked metabolites missed by standard lipidomics
ConditionsTwo-phase extraction (methanol/chloroform/water) and HILIC-MS/MS analysis

Analytical laboratories must procure GPS as a mass spectrometry standard to accurately quantify polar lipid metabolites that are lost during standard organic lipid extractions.

Aqueous Enzymatic Screening for Phosphodiesterases

GPS is the optimal substrate for high-throughput screening of GDE1 and related glycerophosphodiesterases, where water solubility is required to isolate phosphodiesterase activity without phospholipase confounding [1].

HILIC-MS/MS Metabolomic Standardization

Serves as a critical analytical standard for quantifying the polar metabolome in cerebrospinal fluid and brain tissue extracts, particularly for tracking serine reservoirs in neurodegenerative disease models [2].

Structural Biology of Lipid-Binding Domains

Procured as a soluble headgroup analog for co-crystallization and binding affinity studies of C2 domains (e.g., PKC) and other phosphatidylserine-recognizing proteins, eliminating the need for detergent solubilization[3].

XLogP3

-5.9

Wikipedia

Glycerol 1-phosphoserine

Dates

Last modified: 02-18-2024

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